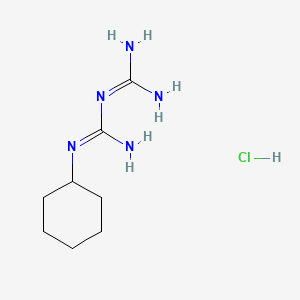

1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride

Description

The exact mass of the compound 1-Cyclohexylbiguanide monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4762-22-5 |

|---|---|

Molecular Formula |

C8H18ClN5 |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride |

InChI |

InChI=1S/C8H17N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h6H,1-5H2,(H6,9,10,11,12,13);1H |

InChI Key |

LMZQPVYGDQEUAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C(N)N=C(N)N.Cl |

Other CAS No. |

4762-22-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Proguanil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, commonly known as Proguanil Hydrochloride. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

Proguanil hydrochloride is a synthetic biguanide derivative of pyrimidine used as a prophylactic antimalarial drug.[1][2] It is a white, crystalline powder that is odorless and has a bitter taste.[3]

The following table summarizes the key chemical and physical properties of Proguanil Hydrochloride.

| Property | Value | Reference(s) |

| IUPAC Name | (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | [2][4] |

| Synonyms | Proguanil HCl, Chlorguanide Hydrochloride, Paludrine | [2][5] |

| CAS Number | 637-32-1 | [2][4][6] |

| Molecular Formula | C₁₁H₁₇Cl₂N₅ | [2][4] |

| Molecular Weight | 290.19 g/mol | [2][3] |

| Melting Point | 249-251 °C | [5] |

| Boiling Point | 402.7 °C at 760 mmHg | [5] |

| Solubility | Soluble in ethanol (95%); slightly soluble in water; practically insoluble in chloroform and ether. | [3] |

| Appearance | White, crystalline powder | [3] |

Mechanism of Action: A Prodrug Approach to Malaria Prophylaxis

Proguanil is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form.[7] The primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway of malaria parasites.[8]

The metabolic activation of proguanil to its active metabolite, cycloguanil, is carried out by cytochrome P450 enzymes in the liver, primarily CYP2C19.[7][9] Cycloguanil then selectively inhibits the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) of the Plasmodium parasite.[2] This inhibition blocks the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication, ultimately leading to the parasite's death.[1]

The following diagram illustrates the metabolic activation and mechanism of action of Proguanil.

Caption: Metabolic activation of Proguanil and inhibition of the parasite's DHFR enzyme.

Experimental Protocols

This section details common experimental protocols for the synthesis and analysis of Proguanil Hydrochloride.

Synthesis of Proguanil Hydrochloride

A common method for the synthesis of Proguanil hydrochloride involves the reaction of p-chlorophenyl cyanoguanidine with isopropylamine in the presence of a metal salt catalyst.[10][11]

Materials:

-

p-chlorophenyl cyanoguanidine

-

Isopropylamine

-

Copper sulfate pentahydrate

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure: [10]

-

Stir a mixture of p-chlorophenyl cyanoguanidine in ethanol and water at 25-35°C.

-

Add copper sulfate pentahydrate to the stirring solution.

-

Add isopropylamine to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, add water to the reaction mixture.

-

Add aqueous HCl solution to precipitate the proguanil complex.

-

Filter the complex and wash with water.

-

Suspend the complex in water and pass hydrogen sulfide gas to precipitate copper sulfide.

-

Filter the copper sulfide and wash with hot water.

-

Cool the filtrate and add aqueous sodium hydroxide solution to precipitate the proguanil base.

-

Filter the solid product, dry it, and then convert it to the hydrochloride salt by treatment with HCl.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the identification and quantification of Proguanil Hydrochloride in pharmaceutical dosage forms.[12][13][14]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm)

Chromatographic Conditions: [14]

-

Mobile Phase: A mixture of a buffer (e.g., 4.0 g of Hexane-1-sulphonic acid, sodium salt in a mixture of 790 mL water and 10 mL glacial acetic acid) and methanol in a ratio of 45:55 (v/v).[12]

-

Flow Rate: 1.2 mL/min

-

Detection Wavelength: 254 nm[14]

-

Injection Volume: 20 µL

-

Run Time: 30 min

Standard Solution Preparation:

-

Accurately weigh 10 mg of Proguanil hydrochloride reference standard.

-

Dissolve in 70 mL of the mobile phase in a 100 mL volumetric flask.

-

Sonicate for 15 minutes.

-

Dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.

Sample Preparation (from tablets):

-

Weigh and finely powder twenty tablets.

-

Take an amount of powder equivalent to 10 mg of Proguanil hydrochloride and transfer it to a 100 mL volumetric flask.

-

Add 70 mL of the mobile phase and sonicate for 15 minutes.

-

Allow the solution to cool to room temperature.

-

Make up the volume with the mobile phase and mix.

-

Filter the solution through a 0.45 µm filter.

The following diagram outlines the general workflow for the RP-HPLC analysis of Proguanil Hydrochloride.

Caption: General workflow for the quantitative analysis of Proguanil HCl by RP-HPLC.

This guide provides foundational technical information on 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride. For further details on specific applications, safety, and handling, consulting the primary literature and safety data sheets is recommended.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proguanil Hydrochloride IP - High Purity Bulk API at Best Prices [palampharma.com]

- 4. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS RN 637-32-1 | Fisher Scientific [fishersci.com]

- 7. What is Proguanil Hydrochloride used for? [synapse.patsnap.com]

- 8. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 9. PROGUANIL HYDROCHLORIDE | 537-21-3 [chemicalbook.com]

- 10. WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]

- 11. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pharmahealthsciences.net [pharmahealthsciences.net]

- 14. researchgate.net [researchgate.net]

1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride IUPAC name and structure

An In-depth Technical Guide to 1-Cyclohexylbiguanide Hydrochloride

This technical guide provides a comprehensive overview of 1-cyclohexylbiguanide hydrochloride, also referred to by the user's nomenclature "1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride". The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Structure

The compound "this compound" is more systematically known as 1-cyclohexylbiguanide monohydrochloride .

-

IUPAC Name: 1-carbamimidamido-N-cyclohexylmethanimidamide hydrochloride

-

Synonyms: N-cyclohexylbiguanide hydrochloride, N-cyclohexyl-N'-(diaminomethylene)guanidine hydrochloride

-

CAS Number: 4762-22-5

-

Molecular Formula: C₈H₁₈ClN₅

-

Molecular Weight: 219.72 g/mol

Chemical Structure:

The structure consists of a biguanide backbone with a cyclohexyl substituent on one of the terminal nitrogen atoms. The hydrochloride salt form enhances its stability and solubility.

Physicochemical Properties

The following table summarizes the known and calculated physicochemical properties of 1-cyclohexylbiguanide hydrochloride.

| Property | Value | Source |

| Melting Point | 225-227 °C | |

| Density (calculated) | 1.38 g/cm³ | |

| Boiling Point (calculated) | 374.2 °C at 760 mmHg | |

| Flash Point (calculated) | 180.1 °C | |

| LogP (calculated) | 2.81 | |

| Vapor Pressure (calculated) | 0.0±0.8 mmHg at 25°C | |

| Refractive Index (calculated) | 1.656 | |

| Polar Surface Area | 104 Ų | |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 2 |

Experimental Protocols

General Synthesis Protocol for 1-Substituted Biguanide Derivatives:

A common laboratory-scale synthesis involves the reaction of an appropriate amine with dicyandiamide in the presence of an acid.

-

Reactants:

-

Cyclohexylamine

-

Dicyandiamide (Cyanoguanidine)

-

Diluted Hydrochloric Acid

-

-

Procedure:

-

An equimolar amount of cyclohexylamine is dissolved in diluted hydrochloric acid.

-

An equimolar amount of dicyandiamide is added to the solution.

-

The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate (1-cyclohexylbiguanide hydrochloride) is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

-

-

Characterization: The final product should be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

The following diagram illustrates a generalized workflow for the synthesis and characterization of N-substituted biguanides.

Caption: A generalized workflow for the synthesis and characterization of N-substituted biguanides.

Biological Activity and Signaling Pathways

While specific data on the biological activity and associated signaling pathways of 1-cyclohexylbiguanide hydrochloride are limited in publicly accessible literature, the broader class of biguanides is well-known for its therapeutic applications. For instance, metformin, a dimethylbiguanide, is a first-line treatment for type 2 diabetes. Substituted biguanides have been investigated for their anti-diabetic properties. The mechanism of action for biguanides like metformin is complex, primarily involving the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Further research is required to elucidate the specific biological targets and mechanisms of action for 1-cyclohexylbiguanide hydrochloride.

Technical Whitepaper: 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride

To Researchers, Scientists, and Drug Development Professionals,

This document serves as a technical guide on the chemical compound 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride. Due to the limited availability of public information for this specific chemical entity, this paper will focus on the available data for structurally related and potentially relevant compounds. The primary challenge in compiling a comprehensive guide for "this compound" is the absence of a specific, publicly registered CAS number under this precise name. This suggests the compound may be novel, part of proprietary research, or referred to under a different nomenclature.

This guide will, therefore, present data on related guanidine-containing compounds to provide a foundational understanding of the potential characteristics of the requested molecule.

Physicochemical Properties of Related Guanidine Compounds

To infer potential properties of this compound, we can examine data for similar structures. The following table summarizes key physicochemical properties of two related dimethylguanidine compounds.

| Property | 1-Carbamimidoyl-1,2-dimethylguanidine | 2-Carbamimidoyl-1,1-dimethylguanidine;hydrochloride |

| Molecular Formula | C4H11N5 | C4H12ClN5 |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol |

| IUPAC Name | 1-carbamimidoyl-1,2-dimethylguanidine | 2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride |

| CAS Number | Not explicitly found, related to Metformin XR | 1115-70-4[1] |

| Topological Polar Surface Area | 91.5 Ų | 91.5 Ų |

| Complexity | 138 | 136 |

Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives often involves the reaction of a primary amine with a cyanamide derivative. A representative protocol for the synthesis of a related N-substituted guanidine is provided below. This methodology could potentially be adapted for the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine.

Experimental Protocol: Synthesis of N-Cyclohexyl-N'-(2-methylphenyl)guanidine[2]

-

Reaction Setup: A suspension of cyclohexylamine hydrochloride (2.28 mmol) and (2-methylphenyl)cyanamide (2.76 mmol) is prepared in dry chlorobenzene.

-

Heating: The reaction mixture is heated at 125-135°C for 4 hours.

-

Solvent Removal: The solvent is evaporated under vacuum with heating.

-

Extraction: The resulting residue is partitioned between dichloromethane (CH2Cl2) and 10% hydrochloric acid (HCl).

-

Basification: The aqueous extracts are made alkaline to a pH of 9-9.5.

-

Precipitation and Isolation: A white precipitate forms and is collected after standing at 4°C overnight.

-

Purification: The crude product is recrystallized twice from an ethanol/water mixture to yield the final product.

Synthesis Workflow

Caption: Workflow for the synthesis of a substituted guanidine.

Potential Biological Activity and Signaling Pathways

Guanidine-containing compounds are known to interact with a variety of biological targets. For instance, related molecules have shown activity as inhibitors of serine proteases. The potential mechanism of action could involve the guanidine moiety forming salt bridges with acidic residues in the enzyme's active site.

Hypothesized Enzyme Inhibition Pathway

The following diagram illustrates a generalized logical pathway for the inhibition of a target enzyme by a guanidine-containing inhibitor.

Caption: Logical pathway of enzyme inhibition by a guanidine compound.

Conclusion

While a comprehensive technical profile for "this compound" cannot be provided at this time due to the lack of a specific CAS number and associated public data, this guide offers a starting point for researchers by presenting information on related compounds. The synthesis protocols and potential mechanisms of action described herein for similar guanidine derivatives can inform the design of future research and development involving this class of molecules. Further investigation is required to isolate, characterize, and assign a unique identifier to the specific compound of interest to facilitate more detailed and accurate technical documentation.

References

The Enigmatic Mechanism of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride: A Survey of Guanidine Derivative Bioactivity

Researchers, scientists, and drug development professionals delving into the pharmacological landscape of guanidine derivatives will find that while the specific mechanism of action for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride remains largely uncharacterized in publicly available scientific literature, the broader class of guanidine compounds exhibits a range of biological activities. This guide synthesizes the current understanding of guanidine derivatives, offering insights into their potential modes of action and the experimental contexts in which they have been studied.

Extensive searches for peer-reviewed articles and technical data on "1-carbamimidoyl-2-cyclohexylguanidine hydrochloride" have not yielded specific information regarding its mechanism of action, cellular targets, or quantitative pharmacological data. Therefore, this document will focus on the established and proposed mechanisms of action for structurally related guanidine and biguanide compounds to provide a foundational understanding for researchers.

Potential Mechanisms of Action for Guanidine Derivatives

The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore that interacts with various biological targets. The biological activities of guanidine derivatives are diverse, ranging from hypoglycemic effects to modulation of neurotransmitter release and receptor antagonism.

Inhibition of Cellular Respiration

A prominent and historically significant mechanism of action for certain guanidine derivatives, particularly biguanides like metformin, is the inhibition of cellular respiration. This is thought to occur through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP synthesis and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy metabolism.

A proposed model suggests that guanidine derivatives interfere with the transfer of high-energy bonds to adenosine diphosphate (ADP), consequently inhibiting oxygen uptake.[1] This disruption of oxidative phosphorylation can explain the observed increases in glucose uptake and lactate production in tissues.[1]

Figure 1. Postulated mechanism of respiratory inhibition by guanidine derivatives.

Modulation of Neurotransmitter Release

Certain guanidine compounds have been shown to influence neurotransmission. One proposed mechanism involves the enhancement of acetylcholine release following a nerve impulse.[2] It is also suggested that guanidine can slow the rates of depolarization and repolarization of muscle cell membranes, which could contribute to its effects on muscle weakness in certain conditions.[2]

Receptor Antagonism

More recently, guanidine derivatives have been identified as antagonists for specific G protein-coupled receptors (GPCRs). For instance, novel guanidine-containing compounds have been synthesized that exhibit potent antagonist activity at muscarinic M2 and M4 receptors.[3] This highlights the potential for the guanidine moiety to be a versatile scaffold for developing receptor-selective ligands.

General Experimental Approaches

While specific protocols for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride are unavailable, the following are common experimental methodologies used to elucidate the mechanism of action of novel compounds:

-

In vitro Receptor Binding Assays: To identify potential molecular targets, radioligand binding assays or fluorescence-based assays are used with a panel of known receptors, ion channels, and enzymes.

-

Enzyme Inhibition Assays: If a compound is suspected of targeting a specific enzyme, its inhibitory activity (e.g., IC50) is determined using purified enzyme preparations. For suspected mitochondrial respiratory chain inhibitors, oxygen consumption rates can be measured in isolated mitochondria or whole cells.

-

Cell-Based Signaling Assays: Reporter gene assays, second messenger measurements (e.g., cAMP, Ca2+), and Western blotting for key signaling proteins (e.g., phosphorylated AMPK) are employed to dissect the intracellular signaling pathways affected by the compound.

-

Electrophysiological Studies: Techniques like patch-clamping can be used to investigate the effects of a compound on ion channel activity and membrane potential in excitable cells.

-

In vivo Pharmacological Studies: Animal models of disease are used to assess the physiological effects of the compound and to correlate these effects with the in vitro findings.

Conclusion

The mechanism of action of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride remains an open area for investigation. Based on the activities of related guanidine derivatives, promising avenues of research could include its effects on cellular metabolism, neurotransmission, and GPCR signaling. A systematic approach employing a combination of in vitro and in vivo experimental models will be necessary to fully characterize the pharmacological profile of this compound. Researchers are encouraged to undertake foundational studies to identify its primary molecular targets and subsequent signaling cascades.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Novel Cyclohexylguanidine Derivatives

This technical guide provides a comprehensive overview of the biological activities of novel cyclohexylguanidine derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information is compiled from recent scientific literature to aid researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity

Cyclohexylguanidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including drug-resistant strains.[1][2] The guanidine moiety is a key pharmacophore responsible for the antimicrobial effects.[1]

Antibacterial Activity

Several studies have demonstrated the potent antibacterial activity of novel cyclohexylguanidine derivatives against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cyclohexylguanidine Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Labdan-8,13(R)-epoxy-15-oyl guanidine | Gram-positive & Gram-negative strains | Not specified | [1] |

| Labdan-8,13(S)-epoxy-15-oyl guanidine | Gram-positive & Gram-negative strains | Not specified | [1] |

| Aminoguanidine derivative 3f | Staphylococcus aureus | 4 | [2] |

| Aminoguanidine derivative 3d | Bacillus subtilis CMCC 63501 | 4 | [2] |

| Aminoguanidine derivative 5f | S. aureus, E. coli, S. epidermidis, B. subtilis | 2-8 | [3] |

| Cholic acid derivative 7 | Gram-negative & Gram-positive bacteria | Potent | [4] |

| Cholic acid derivative 8 | Gram-negative & Gram-positive bacteria | Potent | [4] |

Antifungal Activity

Certain cyclohexylguanidine derivatives have also shown promising antifungal activity.

Table 2: Minimum Inhibitory Concentrations (MIC) of Cyclohexylguanidine Derivatives against Fungal Strains

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Labdan-8,13(R)-epoxy-15-oyl guanidine | Candida albicans | Not specified | [1] |

| Labdan-8,13(S)-epoxy-15-oyl guanidine | Candida albicans | Not specified | [1] |

| Aminoguanidine derivative 5f | C. albicans | 2-8 | [3] |

| Amide derivative F8 | Candida albicans | 16 | [5] |

| Amide derivative F24 | Candida albicans | 16 | [5] |

| Amide derivative F42 | Candida albicans | 16 | [5] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is typically determined using the microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

Novel cyclohexylguanidine derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Table 3: IC50 Values of Cyclohexylguanidine Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-cyclopentyloxyanisole derivative 4a,b | HePG2, HCT-116, MCF-7, PC3, HeLa | 4.38 - 14.32 | [6] |

| Aminoguanidine derivative 3i | A549, MCF-7, U87-MG | Promising | [7] |

| Aminoguanidine derivative 3n | A549, MCF-7, U87-MG | Promising | [7] |

| Aminoguanidine derivative 3p | A549, MCF-7, U87-MG | Promising | [7] |

| Naphthoquinone derivative 9 | A549 | 5.8 | [8] |

| Naphthoquinone derivative 16 | A549 | 20.6 | [8] |

| 1,2,3-Triazole linked tetrahydrocurcumin derivative 4g | HCT-116 | 1.09 ± 0.17 | [9] |

| 1,2,3-Triazole linked tetrahydrocurcumin derivative 4g | A549 | 45.16 ± 0.92 | [9] |

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibitory Activity

Cyclohexylguanidine derivatives have also been explored as inhibitors of various enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX) Inhibition

Some derivatives have shown inhibitory activity against cyclooxygenase enzymes, which are involved in inflammation and cancer.[6]

Table 4: Enzyme Inhibitory Activity of Cyclohexylguanidine Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 2-cyclopentyloxyanisole derivatives | COX-2 | Not specified | [6] |

| Isoxazole derivative C3 | COX-2 | Potent | [10] |

| Isoxazole derivative C5 | COX-2 | Potent | [10] |

| Isoxazole derivative C6 | COX-2 | Potent | [10] |

| Anthraquinone derivative 20 | NTPDase2 | 0.539 | [11] |

| Anthraquinone derivative 48 | NTPDase2 | 0.551 | [11] |

Signaling Pathway of COX-2 in Cancer

The overexpression of COX-2 is observed in many cancers and contributes to tumor growth and progression.[6]

Caption: Simplified signaling pathway of COX-2 in cancer progression.

Experimental Protocols: In Vitro COX-2 Inhibition Assay

The inhibitory activity of compounds against COX-2 can be determined using commercially available assay kits.

Caption: General workflow for an in vitro COX-2 inhibition assay.

Conclusion

Novel cyclohexylguanidine derivatives represent a versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, make them attractive candidates for further preclinical and clinical investigations. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of Amine- and Guanidine-Functionalized Cholic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability of Proguanil Hydrochloride and Cycloguanil

A Note on Chemical Nomenclature: Initial searches for "1-carbamimidoyl-2-cyclohexylguanidine hydrochloride" did not yield specific results for a compound with this exact name in publicly available scientific literature. However, the structural motifs mentioned in this query bear a resemblance to the biguanide class of compounds, particularly the antimalarial drug Proguanil and its active metabolite, Cycloguanil. This guide therefore focuses on the solubility and stability of Proguanil Hydrochloride and Cycloguanil, which are likely the compounds of interest for researchers, scientists, and drug development professionals in this therapeutic area.

Proguanil hydrochloride is an antimalarial pro-drug that is metabolized in the liver to its active form, cycloguanil. Both compounds are crucial in the prevention and treatment of malaria. Understanding their solubility and stability is paramount for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.

Quantitative Solubility Data

The solubility of Proguanil Hydrochloride and Cycloguanil has been characterized in various solvents. This data is critical for developing both oral and parenteral dosage forms.

Table 1: Solubility of Proguanil Hydrochloride

| Solvent | Solubility | Temperature | Reference |

| Water | Slightly soluble, more soluble in hot water | Not Specified | [1] |

| Water | 4 mg/mL | Not Specified | [2] |

| Ethanol (~750 g/l) TS | Sparingly soluble | Not Specified | [1] |

| Ethanol | 5 mg/mL | Not Specified | [2] |

| DMSO | 58 mg/mL (199.86 mM) | Not Specified | [2] |

| DMSO | Slightly soluble | Not Specified | [3] |

| Methanol | Slightly soluble | Not Specified | [3][4] |

Table 2: Solubility of Cycloguanil and its Salts

| Compound | Solvent | Solubility | Temperature | Reference |

| Cycloguanil (hydrochloride) | Ethanol | ~5 mg/mL | Not Specified | [5] |

| Cycloguanil (hydrochloride) | DMSO | ~20 mg/mL | Not Specified | [5] |

| Cycloguanil (hydrochloride) | Dimethyl formamide (DMF) | ~5 mg/mL | Not Specified | [5] |

| Cycloguanil (hydrochloride) | PBS, pH 7.2 | ~5 mg/mL | Not Specified | [5] |

| Cycloguanil (hydrochloride) | Water | 25 mg/mL (86.75 mM) | 60°C (with ultrasonic and warming) | [6] |

| Cycloguanil (hydrochloride) | DMSO | 62.5 mg/mL (216.88 mM) | Not Specified (with ultrasonic) | [6] |

| Cycloguanil | DMSO | Soluble | Not Specified | [7] |

| Cycloguanil pamoate | Water | Limited aqueous solubility | Not Specified | [8] |

| Cycloguanil pamoate | DMSO | Soluble | Not Specified | [9] |

Stability Profile

The chemical stability of Proguanil Hydrochloride and Cycloguanil is influenced by factors such as temperature, pH, and light.

Table 3: Stability of Proguanil Hydrochloride

| Condition | Observation | Reference |

| Storage | Should be kept in a well-closed container, protected from light. | [1] |

| Temperature | Stable in acid, water, and base at temperatures below 22°C (t1/2 values up to 287 days). Decomposition occurs at temperatures between 50°C and 80°C. | [10] |

| Formulation | In combination with Atovaquone, tablets have a shelf life of 3 years when stored in the original package to protect from moisture. Some packaging requires storage below 25°C. | [11] |

| Accelerated Stability (40°C/75% RH, 6 months) | No changes or trends in any of the parameters tested. | [12] |

| Long-term Stability (25°C/60% RH, 24 months) | No changes or trends in any of the parameters tested. | [12] |

Table 4: Stability of Cycloguanil and its Salts

| Compound | Condition | Observation | Reference |

| Cycloguanil (hydrochloride) | Storage | Store at -20°C for long-term (≥4 years). Aqueous solutions should not be stored for more than one day. Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month. | [5][6] |

| Cycloguanil pamoate | General | Pamoate salt formation generally enhances chemical stability. | [8] |

| Cycloguanil pamoate | Storage | Store dry and dark at 0 - 4°C for short term or -20°C for long term (>2 years). | [9] |

| Cycloguanil pamoate | Environmental Factors | Stability is affected by temperature, humidity, and exposure to light. | [8] |

| Cycloguanil pamoate | pH | May be susceptible to hydrolysis in strongly acidic or basic environments. | [8] |

Experimental Protocols

Detailed methodologies for assessing solubility and stability are crucial for reproducible research.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

References

- 1. digicollections.net [digicollections.net]

- 2. selleckchem.com [selleckchem.com]

- 3. PROGUANIL HYDROCHLORIDE CAS#: 537-21-3 [chemicalbook.com]

- 4. allmpus.com [allmpus.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Buy Cycloguanil pamoate | 609-78-9 [smolecule.com]

- 9. medkoo.com [medkoo.com]

- 10. Effect of temperature on chlorproguanil and proguanil hydrochloride solutions: a chemical stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicines.org.uk [medicines.org.uk]

- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

An In-depth Technical Guide on the Proposed Synthesis and Discovery of 1-Carbamimidoyl-2-cyclohexylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthesis

The synthesis of 1-carbamimidoyl-2-cyclohexylguanidine can be achieved through the reaction of cyclohexylamine hydrochloride with dicyandiamide. This reaction is typically carried out by heating the two reactants in a suitable solvent.[1][2] The use of the amine hydrochloride salt is crucial as the reaction is acid-catalyzed.[3][4]

Reaction Scheme:

Caption: Proposed synthesis of 1-carbamimidoyl-2-cyclohexylguanidine.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, based on analogous preparations of other N-substituted biguanides.[1][2]

Materials:

-

Cyclohexylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Dicyandiamide (Cyanoguanidine)

-

Ethanol

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of Cyclohexylamine Hydrochloride:

-

In a fume hood, dissolve cyclohexylamine in ethanol in a beaker.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring.

-

The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the cyclohexylamine hydrochloride crystals by vacuum filtration using a Büchner funnel, wash with cold diethyl ether, and dry in a vacuum oven.

-

-

Synthesis of 1-Carbamimidoyl-2-cyclohexylguanidine Hydrochloride:

-

Combine equimolar amounts of cyclohexylamine hydrochloride and dicyandiamide in a round-bottom flask.

-

Add a suitable solvent, such as ethanol or water, to the flask.[1]

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary, but a typical duration is several hours.[2]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TTC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Collect the crude 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Dry the purified crystals in a vacuum oven.

-

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 1-carbamimidoyl-2-cyclohexylguanidine.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields and analytical results for similar reactions.

| Parameter | Value | Notes |

| Reactants | ||

| Cyclohexylamine HCl | 1.0 eq | |

| Dicyandiamide | 1.0 eq | |

| Reaction Conditions | ||

| Solvent | Ethanol | |

| Temperature | Reflux (approx. 78 °C) | |

| Reaction Time | 4-6 hours | Monitored by TLC |

| Product Analysis | ||

| Theoretical Yield | Calculated based on starting materials | |

| Actual Yield | 60-75% | Typical range for this type of reaction.[1] |

| Melting Point | To be determined | Expected to be a crystalline solid with a defined melting point. |

| Purity (Post-Recrystallization) | >98% | Assessed by HPLC or NMR. |

| Spectroscopic Data | ||

| ¹H NMR | Consistent with proposed structure | Peaks corresponding to cyclohexyl and guanidine protons should be observed. |

| ¹³C NMR | Consistent with proposed structure | Peaks for cyclohexyl carbons and the guanidine carbon should be present. |

| Mass Spectrometry (MS) | [M+H]⁺ corresponding to the product | To confirm the molecular weight of the synthesized compound. |

Signaling Pathways

As 1-carbamimidoyl-2-cyclohexylguanidine is a hypothetical compound, its biological activity and associated signaling pathways are unknown. However, given its structural similarity to other biguanides like metformin, it could potentially be investigated for similar therapeutic effects, such as the activation of AMP-activated protein kinase (AMPK), which is a central regulator of cellular energy homeostasis.

Hypothetical Signaling Pathway Involvement:

Caption: Potential signaling pathway for 1-carbamimidoyl-2-cyclohexylguanidine.

This technical guide provides a comprehensive overview of the proposed discovery and synthesis of 1-carbamimidoyl-2-cyclohexylguanidine. By leveraging established synthetic methodologies for biguanide compounds, a detailed and feasible experimental protocol has been outlined. The inclusion of hypothetical quantitative data and workflow diagrams serves to guide researchers in the potential synthesis and characterization of this novel compound. Further research would be necessary to confirm the proposed synthesis, determine the physicochemical properties, and explore the potential biological activities of 1-carbamimidoyl-2-cyclohexylguanidine.

References

Potential Therapeutic Targets of Carbamimidoyl Guanidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbamimidoyl guanidine, or simply guanidine, moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant therapeutic potential. Its unique electronic and structural properties, particularly its ability to exist as a delocalized cation at physiological pH, allow for strong interactions with various biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of carbamimidoyl guanidine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Anticancer Activity: Targeting DNA and Proliferation Pathways

Guanidine-containing compounds have demonstrated notable anticancer activity through various mechanisms, with DNA interaction being a primary mode of action. These compounds often act as minor groove binders, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Data Presentation: Anticancer Activity of Guanidine Derivatives

The following table summarizes the cytotoxic activity of various guanidine derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Guanidine-Chalcone Hybrid (6f) | U-937 (Leukemia) | 1.6 ± 0.6 | [1] |

| Guanidine-Chalcone Hybrid (6f) | HL-60 (Leukemia) | 2.2 ± 0.8 | [1] |

| Guanidine-Chalcone Hybrid (6f) | MOLT-3 (Leukemia) | 1.5 - 3.3 | [1] |

| Guanidine-Chalcone Hybrid (6f) | SK-MEL-1 (Melanoma) | < 10 | [1] |

| N-phenylguanidine-Chalcone (6i) | U-937 (Leukemia) | < 10 | [1] |

| ADS1017 | MDA-MB-231 (Breast) | 19.86 | [2] |

| ADS1017 | MCF-7 (Breast) | 38.97 | [2] |

| ADS10310 | MDA-MB-231 (Breast) | 115.16 | [2] |

| ADS10310 | MCF-7 (Breast) | 231.47 | [2] |

| Benzo[a]phenazine derivative (5d-2) | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [3] |

| Guanidinium-functionalized copolymer (P5) | HepG2 (Liver) | ~18 | [4] |

Mandatory Visualization: Anticancer Drug Discovery Workflow

Experimental Protocols: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of guanidine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Guanidine compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the guanidine compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using a suitable software.

-

Inhibition of Nitric Oxide Synthase (NOS)

Guanidine derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Dysregulation of NO production is implicated in inflammatory diseases, neurodegenerative disorders, and septic shock.

Data Presentation: Inhibition of NOS Isoforms by Guanidine Derivatives

The following table presents the inhibitory activity (IC50 values) of several guanidine compounds against the different NOS isoforms.

| Compound | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) | Reference |

| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | 0.2 | 0.2 | [5] |

| 3-Methyl-PCA | 5 | - | - | [5] |

| 4-Methyl-PCA | 2.4 | - | - | [5] |

| N(G)-methyl-L-arginine (NMA) | 6 | - | - | [5] |

| Aminoguanidine | 2.1 | >100 | >100 | [6] |

| 1-nitro-3-(pyridin-3-yl)guanidine (15) | - | 0.5 | 0.3 | [7] |

| FR038251 | 1.7 | 65 | 14 | [6] |

| FR038470 | 8.8 | >100 | 26 | [6] |

| FR191863 | 1.9 | 100 | 6.2 | [6] |

Mandatory Visualization: Nitric Oxide Signaling Pathway

References

- 1. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-Carbamimidoyl-2-cyclohexylguanidine Interactions with the α2A-Adrenergic Receptor: A Technical Guide

Disclaimer: The compound "1-carbamimidoyl-2-cyclohexylguanidine" is not a well-characterized agent in publicly available scientific literature. This guide, therefore, presents a hypothetical case study of its interaction with the Alpha-2A Adrenergic Receptor (α2A-AR), a plausible target for a molecule with its structural features. The data presented herein is illustrative and intended to provide a framework for conducting and interpreting in silico modeling studies.

Introduction

1-Carbamimidoyl-2-cyclohexylguanidine (herein referred to as CHG) is a novel compound featuring a guanidinium group, known for its ability to form strong hydrogen bonds and salt bridges, and a cyclohexyl moiety, which provides a bulky hydrophobic character.[1] Such structural motifs are present in various biologically active molecules, including ligands for G-protein coupled receptors (GPCRs).[2][3] This whitepaper outlines a comprehensive in silico approach to characterize the potential interactions of CHG with the α2A-adrenergic receptor, a key regulator of cardiovascular and neurological functions.

The α2A-AR, a member of the GPCR family, typically couples to inhibitory G-proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Understanding the molecular interactions between novel ligands like CHG and the α2A-AR is crucial for rational drug design and the development of new therapeutic agents. This guide details the methodologies for molecular docking and molecular dynamics simulations, presents hypothetical quantitative data in a structured format, and provides protocols for experimental validation.

In Silico Modeling Workflow

The computational investigation of CHG's interaction with the α2A-AR follows a multi-step process designed to predict its binding mode, affinity, and dynamic behavior within the receptor's binding pocket.

Figure 1: In Silico to Experimental Workflow for CHG.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6] This technique was employed to identify the plausible binding mode of CHG within the orthosteric binding site of the α2A-AR.

3.1. Docking Protocol

-

Receptor Preparation: The crystal structure of the human α2A-AR (e.g., PDB ID: 6K41) is obtained. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field (e.g., Gasteiger charges).

-

Ligand Preparation: The 2D structure of CHG is converted to a 3D structure. The geometry is optimized, and charges are assigned.

-

Grid Generation: A grid box is defined around the known orthosteric binding pocket of the α2A-AR, typically centered on key interacting residues like Asp113.

-

Docking Execution: A docking algorithm, such as AutoDock Vina, is used to explore possible binding poses of CHG within the defined grid box.[6]

-

Pose Analysis: The resulting poses are clustered and ranked based on their predicted binding affinity (scoring function). The top-ranked pose is selected for further analysis.

3.2. Predicted Binding Interactions

The docking results suggest that CHG forms key interactions with residues in the α2A-AR binding pocket. The positively charged guanidinium group is predicted to form a salt bridge with the highly conserved Asp113 in transmembrane helix 3 (TM3), a critical interaction for aminergic GPCRs.[6] The cyclohexyl group is predicted to occupy a hydrophobic pocket formed by residues from TM5 and TM6.

| Parameter | Value | Interacting Residues |

| Predicted Binding Affinity (kcal/mol) | -8.5 | Asp113 (TM3), Val117 (TM3), Ser200 (TM5), Phe391 (TM6) |

| Interaction Type | ||

| Salt Bridge | Asp113 | |

| Hydrogen Bonds | Ser200, Ser204 | |

| Hydrophobic Interactions | Val117, Trp387, Phe391 |

Table 1: Summary of Hypothetical Molecular Docking Results for CHG with α2A-AR.

Signaling Pathway

As an agonist at the α2A-AR, CHG would be expected to activate the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Figure 2: α2A-AR Signaling Pathway.

Experimental Validation Protocols

The in silico predictions must be validated through in vitro experiments. Radioligand binding assays confirm the binding affinity, while functional assays measure the compound's effect on the signaling pathway.

5.1. Radioligand Binding Assay Protocol

This assay determines the binding affinity (Ki) of CHG by measuring its ability to displace a known radioligand from the α2A-AR.[7][8]

-

Membrane Preparation: Membranes from cells stably expressing the human α2A-AR are prepared by homogenization and centrifugation.[9] The protein concentration is determined using a BCA assay.

-

Assay Setup: In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein), 50 µL of various concentrations of CHG (the competitor), and 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-RX821002, a known α2A-AR antagonist).[10]

-

Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer.[10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of CHG, which is then converted to a Ki value using the Cheng-Prusoff equation.

5.2. cAMP Functional Assay Protocol

This assay measures the ability of CHG to inhibit adenylyl cyclase activity, confirming its functional effect on the α2A-AR signaling pathway.[4][5][11]

-

Cell Culture: HEK293 cells stably expressing the α2A-AR are cultured to ~90% confluency.

-

Cell Plating: Cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Various concentrations of CHG are added, followed by a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin).

-

Incubation: The cells are incubated for 30 minutes at 37°C.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based assays like cAMP-Glo™).[4][12]

-

Data Analysis: The results are plotted as a dose-response curve to determine the EC50 value of CHG for the inhibition of cAMP production.

| Assay Type | Parameter | Hypothetical Value |

| Radioligand Binding | Ki (nM) | 75 |

| cAMP Functional Assay | EC50 (nM) | 150 |

Table 2: Summary of Hypothetical In Vitro Validation Data for CHG.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for the initial characterization of novel compounds like 1-carbamimidoyl-2-cyclohexylguanidine. The hypothetical results suggest that CHG is a potential ligand for the α2A-adrenergic receptor, with a binding mode anchored by a key salt bridge to Asp113. The predicted functional agonism, mediated through the Gαi/o pathway, is amenable to experimental validation using the provided protocols. This integrated computational and experimental strategy is essential for accelerating the discovery and optimization of new therapeutic agents targeting GPCRs.

References

- 1. In silico investigation of the therapeutic and prophylactic potential of medicinal substances bearing guanidine moieties against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico screening of GMQ-like compounds reveals guanabenz and sephin1 as new allosteric modulators of acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 5. cAMP-Glo™ Max Assay Protocol [promega.com]

- 6. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. cAMP assays [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Substituted Guanidine Compounds: A Comprehensive Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, has emerged as a privileged scaffold in medicinal chemistry. Its ability to form strong, delocalized positive charges and participate in multiple hydrogen bonding interactions underpins its diverse biological activities. This technical guide provides an in-depth literature review of substituted guanidine compounds in drug discovery, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Therapeutic Applications of Substituted Guanidine Compounds

Substituted guanidines have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases.

Central Nervous System (CNS) Disorders

Guanidine derivatives have shown significant promise as modulators of CNS targets. Notably, they have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxic neuronal cell death associated with stroke and neurodegenerative diseases.

Cardiovascular Diseases

The role of the Na+/H+ exchanger (NHE) in intracellular pH regulation and its involvement in cardiac ischemia-reperfusion injury has made it a key target for cardioprotective agents. Substituted benzoylguanidines have emerged as potent inhibitors of NHE1, the primary cardiac isoform.

Cancer

The CXCL12/CXCR4 signaling pathway plays a crucial role in tumor progression, angiogenesis, and metastasis. Guanidine-containing compounds have been designed to antagonize the CXCR4 receptor, thereby inhibiting cancer cell migration and invasion.

Infectious Diseases

The guanidinium group is a key feature in several antimicrobial agents. Substituted guanidines have been shown to possess potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Other Therapeutic Areas

The therapeutic potential of substituted guanidines extends to other areas, including the inhibition of nitric oxide synthase (NOS) for inflammatory conditions and the management of diabetes.

Quantitative Data on Biological Activity

The following tables summarize the in vitro potencies of representative substituted guanidine compounds across various therapeutic targets.

Table 1: Inhibitory Activity of Substituted Guanidines on CNS Targets

| Compound Class | Target | Compound Example | IC50 (nM) | Ki (nM) | Reference |

| Diarylguanidines | NMDA Receptor | N,N'-di-(o-tolyl)guanidine | 37.3 | - | [1] |

| Substituted Guanidines | Sigma Receptors | N-(adamantan-1-yl)-N′-(p-iodophenyl)guanidine | - | 8.3 | [1] |

Table 2: Inhibitory Activity of Substituted Guanidines on Cardiovascular Targets

| Compound Class | Target | Compound Example | IC50 (nmol/L) | Reference |

| Benzoylguanidines | NHE1 | Compound 7j | 0.068 ± 0.021 | [2] |

| Benzoylguanidines | NHE1 | Cariporide (reference) | 30.7 ± 2.5 | [2] |

| Guanidinium derivatives | Na+/H+ exchanger | Guanochlor | 500 - 6000 | [3] |

Table 3: Anticancer Activity of Substituted Guanidines

| Compound Class | Target | Cell Line | Compound Example | IC50 (µM) | Reference |

| Guanide derivatives | CXCR4 | MDA-MB-231 | - | 0.06 - 0.2 | [] |

| Guanidines | - | MDA-MB-231 | ADS1017 | ~10 | [5] |

| Guanidines | - | MCF-7 | ADS1017 | ~15 | [5] |

Table 4: Antibacterial Activity of Substituted Guanidines

| Compound Class | Bacterial Strain | Compound Example | MIC (µg/mL) | Reference |

| Benzyl guanidines | S. aureus | 9m | 0.5 | [6] |

| Benzyl guanidines | E. coli | 9m | 1 | [6] |

| Sulfonylguanidines | S. aureus (MRSA) | 13 | ≤ 6.2 |

Table 5: Inhibitory Activity of Substituted Guanidines on Other Targets

| Compound Class | Target | Compound Example | IC50 (µM) | Ki (nM) | Reference |

| Nω-nitro-Nω'-substituted guanidines | nNOS | 15 | - | 500 | [7] |

| Nω-nitro-Nω'-substituted guanidines | iNOS | 12 | - | >10000 | [7] |

| Nω-nitro-Nω'-substituted guanidines | eNOS | 15 | - | 300 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted guanidine compounds, representative of the key experiments cited in the literature.

Synthesis Protocols

This protocol describes a method for the continuous production of 1,3-diphenylguanidine (DPG).

Materials:

-

Diphenyl thiourea

-

Copper acetate (catalyst)

-

Concentrated ammonia water (24 wt.%)

-

Acetone

-

Ethyl acetate

-

Oxygen

Procedure:

-

Prepare a reaction raw material mixture by combining 400 g of diphenyl thiourea, 0.5 g of copper acetate, and 372 mL of 24 wt.% ammonia water in 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) with stirring.

-

Introduce the reaction raw material mixture into a microchannel reactor at a flow rate of 2.9 mL/min.

-

Simultaneously, introduce oxygen into the microchannel reactor at a flow rate of 14.3 mL/min.

-

Maintain the reaction temperature at 60 °C and the reaction pressure at 0.25 MPa. The residence time in the reactor is 3 minutes.

-

The product solution obtained from the reactor is subjected to distillation under reduced pressure to recover the organic solvent.

-

The resulting solid material is subjected to alkali washing, washing with water, and drying to obtain the final product, 1,3-diphenylguanidine.[5]

This procedure outlines a general method for the synthesis of sulfonylguanidine derivatives.

Materials:

-

Substituted N,N′-di-Boc-(guanydinomethyl)benzene

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Diethyl ether (Et2O)

Procedure:

-

In a solution of the substituted N,N′-di-Boc-(guanydinomethyl)benzene (0.3 mmol) in CH2Cl2 (2 mL), add TFA (1 mL).

-

Shake the mixture at room temperature overnight.

-

Evaporate the solvent to dryness.

-

Add Et2O (1 mL) to the residue.

-

Collect the precipitate, wash with Et2O, and dry in vacuo to yield the desired product.[6]

Biological Evaluation Protocols

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain, such as Staphylococcus aureus.

Materials:

-

Test compound

-

Bacterial culture (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

-

Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8]

This protocol details the MTT assay to assess the cytotoxic effects of compounds on cancer cell lines, such as MDA-MB-231.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.[9]

This assay measures the ability of a compound to inhibit the swelling of platelets, a process mediated by NHE1.

Materials:

-

Platelet-rich plasma (PRP)

-

Test compound

-

Thrombin or other platelet agonist

-

Spectrophotometer or plate reader capable of measuring light scattering

Procedure:

-

Isolate platelets from whole blood and resuspend them in a suitable buffer.

-

Pre-incubate the platelets with various concentrations of the test compound or vehicle control.

-

Induce platelet swelling by adding an agonist such as thrombin.

-

Monitor the change in light absorbance or scattering over time. A decrease in absorbance indicates platelet swelling.

-

The inhibitory effect of the compound is determined by its ability to prevent the agonist-induced decrease in absorbance.[10]

Visualizations of Key Concepts

The following diagrams, generated using Graphviz, illustrate important pathways and workflows relevant to the study of substituted guanidine compounds in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 5. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]

- 6. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Polyhexamethylene guanidine hydrochloride-based disinfectant: a novel tool to fight meticillin-resistant Staphylococcus aureus and nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: NMR Spectroscopic Analysis of 1-Carbamimidoyl-2-cyclohexylguanidine Hydrochloride

Abstract

This application note details the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, a novel guanidine derivative with potential applications in drug development. We present comprehensive protocols for ¹H and ¹³C NMR analysis, including sample preparation, instrument parameters, and data processing. The obtained spectral data are summarized and interpreted to confirm the molecular structure. This guide serves as a valuable resource for researchers and scientists engaged in the analysis of similar small molecule hydrochloride salts.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant biological activity and are integral to various pharmaceuticals.[1] The structural integrity and purity of these compounds are paramount in drug discovery and development. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.[2][3] This application note provides a standardized protocol for the NMR analysis of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, a compound of interest for its potential therapeutic properties.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.[4][5][6] The following protocol outlines the steps for preparing a sample of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride for NMR analysis.

Materials:

-

1-Carbamimidoyl-2-cyclohexylguanidine hydrochloride (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

Glass wool

Procedure:

-

Weigh approximately 5-10 mg of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, and place it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The use of a deuterated solvent is essential to avoid large solvent signals that can obscure the analyte peaks.[6]

-

Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4][6]

-

Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and sample concentration.

Instrumentation:

-

500 MHz NMR Spectrometer

¹H NMR Parameters:

| Parameter | Value |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

| Temperature | 298 K |

¹³C NMR Parameters:

| Parameter | Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.5 s |

| Spectral Width | 240 ppm |

| Temperature | 298 K |

Results and Discussion

The ¹H and ¹³C NMR spectra of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride were acquired in DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Hypothetical NMR Data Summary

The following tables summarize the hypothetical ¹H and ¹³C NMR data for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | br s | 4H | -NH₂ |

| 7.05 | br s | 2H | -NH- |

| 3.40 | m | 1H | Cyclohexyl-CH |

| 1.80 - 1.10 | m | 10H | Cyclohexyl-CH₂ |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 158.5 | Guanidine C |

| 157.0 | Guanidine C |

| 52.0 | Cyclohexyl-CH |

| 33.0 | Cyclohexyl-CH₂ |

| 25.5 | Cyclohexyl-CH₂ |

| 24.8 | Cyclohexyl-CH₂ |

The broad singlets observed in the ¹H NMR spectrum between 7.05 and 7.25 ppm are characteristic of the exchangeable protons of the guanidinium group. The multiplet at 3.40 ppm corresponds to the methine proton of the cyclohexyl group attached to the nitrogen. The complex multiplets between 1.10 and 1.80 ppm are assigned to the remaining methylene protons of the cyclohexyl ring. In the ¹³C NMR spectrum, the signals at 158.5 and 157.0 ppm are consistent with the chemical shifts of the carbon atoms in the guanidine core.[1] The remaining signals are attributed to the carbons of the cyclohexyl group.

Conclusion

This application note provides a detailed protocol for the NMR spectroscopic analysis of 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride. The presented methodologies and hypothetical data serve as a practical guide for the structural characterization of this and similar guanidine derivatives. The use of ¹H and ¹³C NMR spectroscopy is confirmed as an indispensable tool for the unambiguous structural elucidation of novel small molecules in drug discovery and development.

Diagrams

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

Application Notes and Protocols for 1-carbamimidoyl-2-cyclohexylguanidine in Cell Culture

A comprehensive search of scientific literature and chemical databases for "1-carbamimidoyl-2-cyclohexylguanidine" did not yield any specific information regarding its experimental use in cell culture. This suggests that the compound may be novel, not widely studied, or is known by a different chemical name. The information required to generate detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams is not available in the public domain.

Therefore, the following sections are provided as a general template and guide for researchers who may have access to this compound and wish to investigate its properties in a cell culture setting. The provided protocols are based on standard methodologies for characterizing a novel chemical entity.

General Information (Hypothetical)

-

Compound Name: 1-carbamimidoyl-2-cyclohexylguanidine

-

Target(s): Unknown

-

Potential Applications: Based on the guanidine functional group, which is present in molecules with a wide range of biological activities, this compound could potentially be investigated for roles in:

-

Anticancer activity

-

Antimicrobial or antiviral effects

-

Modulation of cellular signaling pathways (e.g., kinase inhibition, ion channel activity)

-

Metabolic regulation

-

Quantitative Data Summary (Template)

Should experimental data become available, it can be organized as follows for clarity and comparison.

Table 1: In vitro Cytotoxicity of 1-carbamimidoyl-2-cyclohexylguanidine

| Cell Line | Cell Type | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| e.g., A549 | Human Lung Carcinoma | Data not available | Data not available | Data not available |

| e.g., MCF-7 | Human Breast Cancer | Data not available | Data not available | Data not available |

| e.g., HEK293 | Human Embryonic Kidney | Data not available | Data not available | Data not available |

Table 2: Effects of 1-carbamimidoyl-2-cyclohexylguanidine on Protein Expression

| Cell Line | Treatment Conc. (µM) | Duration (h) | Protein Target | Change in Expression (%) | Method |

| e.g., HeLa | e.g., 10 | e.g., 24 | e.g., p-ERK1/2 | Data not available | e.g., Western Blot |

| e.g., HeLa | e.g., 10 | e.g., 24 | e.g., Caspase-3 | Data not available | e.g., Western Blot |

Experimental Protocols

The following are generalized protocols that would be essential for the initial characterization of 1-carbamimidoyl-2-cyclohexylguanidine in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of the compound on cell viability.

Materials:

-

1-carbamimidoyl-2-cyclohexylguanidine (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-carbamimidoyl-2-cyclohexylguanidine in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of the compound on the expression levels of specific proteins.

Materials:

-

Cells treated with 1-carbamimidoyl-2-cyclohexylguanidine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-